Product packaging for 3-(3-Bromo-5-fluorophenoxy)propanamide(Cat. No.:)

3-(3-Bromo-5-fluorophenoxy)propanamide

Cat. No.: B15091430
M. Wt: 262.08 g/mol
InChI Key: UIXPRKQUXJQCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification and Structural Features of 3-(3-Bromo-5-fluorophenoxy)propanamide

This compound is an organic compound that can be classified as a substituted phenoxyacetamide. Its molecular architecture is characterized by a central phenoxy group, which is a phenyl ring attached to an oxygen atom. This aromatic core is substituted with two halogen atoms: a bromine atom at the 3-position and a fluorine atom at the 5-position. The oxygen of the phenoxy group is linked to a propanamide moiety.

The key structural features can be broken down as follows:

Aromatic Core: A benzene (B151609) ring provides a rigid scaffold.

Halogen Substituents: The presence of both bromine and fluorine atoms significantly influences the electronic properties of the aromatic ring through inductive and mesomeric effects. Halogens are known to modulate the lipophilicity and metabolic stability of molecules.

Ether Linkage: A flexible ether linkage connects the aromatic ring to the propanamide side chain.

Amide Group: The propanamide tail contains a primary amide group (-CONH2), which can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.

ComponentChemical FormulaMolecular Weight ( g/mol )Key Features
3-Bromo-5-fluorophenol (B1288921) C₆H₄BrFO191.00 nih.govHalogenated aromatic ring
Propanamide C₃H₇NO73.09Amide-containing alkyl chain

Note: The properties of the full compound would be an amalgamation of these components.

Significance of Halogenated Phenoxypropanamide Scaffolds in Modern Drug Discovery Efforts

The phenoxypropanamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of halogen atoms onto this scaffold can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Halogenation is a widely used strategy in drug design for several reasons:

Enhanced Lipophilicity: The incorporation of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Metabolic Stability: Halogen atoms can block sites of metabolism, thereby increasing the half-life of a drug.

Improved Binding Affinity: Halogens can participate in specific interactions with biological targets, such as halogen bonding, which is a non-covalent interaction between a halogen atom and a Lewis base. nih.gov

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing their ionization state and interaction with receptors.

Derivatives of phenylpropanoids have been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.gov The combination of a halogenated aromatic ring with a propanamide side chain, as seen in this compound, therefore represents a promising strategy for the development of new therapeutic agents. For instance, phenyl propanamide derivatives have been investigated as K-opioid receptor agonists for the treatment of pain. google.com

Overview of Research Trajectories and Underexplored Aspects of the Compound

Direct research on this compound is notably scarce in publicly available scientific literature. This presents both a challenge and an opportunity. The lack of existing data means that its biological activities and potential applications are largely unknown.

Based on the activities of structurally related compounds, several research trajectories could be envisioned for this compound:

Antimicrobial Activity: Given that many halogenated compounds exhibit antimicrobial properties, this would be a logical area of investigation. researchgate.net

Enzyme Inhibition: The scaffold may be suitable for designing inhibitors of various enzymes, where the halogenated phenyl ring could interact with specific pockets in the active site.

Agrochemical Research: The structural motifs are also found in some pesticides and herbicides.

The underexplored aspects of this compound are vast. Future research would need to begin with its chemical synthesis and characterization, followed by a broad screening for biological activity. Mechanistic studies to identify its molecular targets would be a crucial subsequent step. The differential effects of the bromine versus fluorine substitution at the meta positions of the phenoxy ring would also be an interesting avenue for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrFNO2 B15091430 3-(3-Bromo-5-fluorophenoxy)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propanamide

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H2,12,13)

InChI Key

UIXPRKQUXJQCSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3 Bromo 5 Fluorophenoxy Propanamide

Strategic Retrosynthesis of the 3-(3-Bromo-5-fluorophenoxy)propanamide Framework

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis involves identifying key bonds that can be disconnected to reveal plausible precursors. The structure of the target molecule features two primary functional groups joined by an ether linkage: the substituted aromatic ring and the propanamide side chain.

The most logical disconnections are at the bonds adjacent to the heteroatoms (oxygen and nitrogen), as these bonds often correspond to reliable chemical reactions. ias.ac.inamazonaws.com

Two primary retrosynthetic disconnections can be proposed for the this compound framework:

C-O Ether Bond Disconnection: This is a common strategy for molecules containing an ether group. ias.ac.in Disconnecting the bond between the aromatic ring and the ether oxygen suggests 3-bromo-5-fluorophenol (B1288921) and a three-carbon electrophilic synthon carrying the propanamide group, such as 3-bromopropanamide (B1267534). This pathway relies on the formation of an ether via nucleophilic substitution.

C-N Amide Bond Disconnection: This approach targets the amide functionality. Disconnecting the carbon-nitrogen bond of the amide leads to a 3-(3-bromo-5-fluorophenoxy)propanoic acid (or its ester derivative) and ammonia. This strategy focuses on forming the amide bond in the final steps of the synthesis.

These two approaches form the basis for the forward synthetic pathways discussed in the following sections.

Advanced Synthetic Pathways to this compound

The synthesis of this compound can be achieved through carefully designed multi-step sequences that construct its core components: the 3-bromo-5-fluorophenoxy moiety and the propanamide functionality.

Construction of the 3-Bromo-5-fluorophenoxy Moiety

The formation of the central ether linkage is a critical step that connects the aromatic core to the aliphatic side chain. This is typically achieved through reactions involving a key phenolic intermediate.

3-Bromo-5-fluorophenol is a crucial building block for the synthesis of the target molecule. ossila.com It is a trifunctional compound whose distinct reactive sites—the hydroxyl group, the bromo group, and the fluoro group—can be manipulated selectively. ossila.com For the synthesis of this compound, the hydroxyl group is the primary site of reaction. This -OH group can be deprotonated to form a potent nucleophile (a phenoxide), which is essential for the subsequent etherification step. ossila.com The presence of the bromine and fluorine atoms on the aromatic ring enhances its utility as a scaffold for creating complex molecules, including active pharmaceutical ingredients (APIs). ossila.com

Table 1: Properties of 3-Bromo-5-fluorophenol

PropertyValue
CAS Number 433939-27-6 alchempharmtech.com
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Appearance White crystalline solid
Melting Point Approx. 84-86 °C
Etherification Reactions in Phenoxypropanamide Synthesis

The formation of the phenoxy ether linkage is commonly accomplished via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

In this context, the synthesis proceeds by first treating 3-bromo-5-fluorophenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding 3-bromo-5-fluorophenoxide ion. This nucleophilic phenoxide is then reacted with an appropriate three-carbon electrophile.

Two common strategies for introducing the propanamide side chain are:

Direct Alkylation: The phenoxide reacts directly with a halo-substituted propanamide, such as 3-bromopropanamide.

Michael Addition followed by Transformation: The phenoxide is reacted with an acrylic precursor like acrylonitrile (B1666552) or an acrylate (B77674) ester (e.g., ethyl acrylate). This is a conjugate addition reaction. The resulting nitrile or ester group is then subsequently converted to the primary amide. The reaction with acrylonitrile, for example, introduces a cyanoethyl group, which can be hydrolyzed to form the desired propanamide functionality. igtpan.com

Formation of the Propanamide Functionality

The propanamide group (-CH₂CH₂CONH₂) can either be introduced as a complete unit or constructed at the end of the synthetic sequence from a precursor functional group.

Amidation is the process of forming an amide bond. If the synthetic strategy involves creating a 3-(3-bromo-5-fluorophenoxy)propanoic acid or ester intermediate, a final amidation step is required.

From Carboxylic Acids: The direct conversion of a carboxylic acid to a primary amide can be achieved by first forming an ammonium (B1175870) salt with ammonium carbonate, which is then heated to dehydrate it to the amide. libretexts.org Alternatively, various activating agents can be used to facilitate the reaction between the carboxylic acid and ammonia. libretexts.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation reactions under mild conditions. acs.orgnih.gov

From Esters: An ester intermediate, such as methyl or ethyl 3-(3-bromo-5-fluorophenoxy)propanoate, can be readily converted to the corresponding primary amide by treatment with ammonia. masterorganicchemistry.com This reaction, known as aminolysis, typically involves heating the ester with aqueous or alcoholic ammonia.

From Nitriles: If acrylonitrile is used as the precursor in the etherification step, the resulting nitrile intermediate, 3-(3-bromo-5-fluorophenoxy)propanenitrile, must be converted to the amide. This is typically achieved through partial hydrolysis of the nitrile group under controlled acidic or basic conditions.

Table 2: Summary of Amidation Precursors and Methods

PrecursorMethodReagents
Carboxylic AcidThermal Dehydration of Ammonium Salt1. (NH₄)₂CO₃2. Heat libretexts.org
Carboxylic AcidBoron-Mediated AmidationB(OCH₂CF₃)₃, NH₃ acs.orgnih.gov
EsterAminolysisNH₃, Heat masterorganicchemistry.com
NitrilePartial HydrolysisH₂O, Acid or Base catalyst

Exploration of Related Halogenated Aromatic Precursors and Their Utility

The synthesis of this compound would logically start from key halogenated aromatic precursors. The primary precursor for the aromatic portion of the molecule is 3-bromo-5-fluorophenol. This compound provides the core substituted benzene (B151609) ring structure. The ether linkage is typically formed via a Williamson ether synthesis, where the sodium or potassium salt of 3-bromo-5-fluorophenol is reacted with a 3-halopropanamide (e.g., 3-bromopropanamide or 3-chloropropanamide).

Alternatively, the synthesis could commence with the reaction of 3-bromo-5-fluorophenol with a 3-halopropionitrile, followed by hydrolysis of the nitrile to the primary amide. The utility of halogenated aromatic compounds is significant in medicinal chemistry and materials science, as the nature and position of the halogen atoms can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comnih.gov

Other related halogenated aromatic precursors are also of interest in the synthesis of analogous compounds. For instance, 3-bromo-5-fluoropyridine (B183902) offers a bioisosteric replacement of the benzene ring with a pyridine (B92270) ring, which can alter the compound's solubility and hydrogen bonding capabilities. biosynth.com Similarly, precursors like 2-bromo-5-fluorobenzaldehyde (B45324) can be used to synthesize a variety of related structures through different synthetic routes. nih.gov The synthesis of such precursors often involves multi-step reactions, including diazotization of an amino group followed by bromination or fluorination. biosynth.com

Table 1: Potential Precursors for the Synthesis of this compound and its Analogs

Precursor Name Structure Role in Synthesis
3-Bromo-5-fluorophenol Provides the core aromatic structure.
3-Bromopropanamide Provides the propanamide side chain.
3-Chloropropanamide Alternative to 3-bromopropanamide for the side chain.
3-Bromo-5-fluoropyridine Precursor for pyridine-based analogs. biosynth.com

Derivatization and Analog Synthesis of this compound

The derivatization of this compound allows for the systematic exploration of its structure-activity relationship by modifying different parts of the molecule. These modifications can be broadly categorized into changes on the aromatic ring, alterations to the propanamide side chain, and the introduction of chirality. Chemical derivatization is a common strategy in drug discovery to enhance the properties of a lead compound. jfda-online.comresearchgate.net

Structural Modifications on the Aromatic Ring (e.g., halogen variations, other substituents)

The 3-bromo-5-fluoro substitution pattern on the aromatic ring is a key feature of the molecule. Analogs can be synthesized by varying these halogen substituents. For example, replacing the bromine with chlorine or iodine, or the fluorine with chlorine, can modulate the electronic and steric properties of the molecule. The introduction of halogens can significantly affect a molecule's binding affinity to biological targets. mdpi.comnih.gov

Furthermore, other substituents can be introduced onto the aromatic ring to probe different interactions. For instance, electron-withdrawing groups like a trifluoromethyl (-CF3) group or electron-donating groups like a methoxy (B1213986) (-OCH3) group could be incorporated. The synthesis of these analogs would require the corresponding substituted phenol (B47542) precursors. Aromatic rings are fundamental components in medicinal chemistry, offering a stable scaffold for chemical modifications. researchgate.netnih.gov

Table 2: Examples of Potential Aromatic Ring Analogs

Analog Structure Modification Potential Precursor
3-Chloro-5-fluorophenoxy-propanamide Bromine replaced with Chlorine 3-Chloro-5-fluorophenol
3-Bromo-5-chlorophenoxy-propanamide Fluorine replaced with Chlorine 3-Bromo-5-chlorophenol

Alterations to the Propanamide Side Chain and Amide Nitrogen

The propanamide side chain offers several sites for modification. The primary amide's nitrogen can be alkylated or arylated to produce secondary amides. For example, N-substituted analogs, such as N-aryl or N-alkyl derivatives, can be synthesized by reacting 3-(3-bromo-5-fluorophenoxy)propanoic acid (obtained by hydrolysis of the primary amide) with a suitable amine in the presence of a coupling agent. An example of a related N-aryl propanamide is 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide. nih.gov

The length of the alkyl chain connecting the ether oxygen and the amide group can also be varied. For instance, analogs with an acetamide (B32628) or butanamide side chain could be prepared from the corresponding ω-haloacetamide or ω-halobutanamide precursors.

Table 3: Examples of Potential Side Chain Analogs

Analog Structure Modification Synthetic Approach
N-Phenyl-3-(3-bromo-5-fluorophenoxy)propanamide N-phenyl substitution Coupling of 3-(3-bromo-5-fluorophenoxy)propanoic acid with aniline.

Chiral Synthesis Considerations for Stereoselective Analogues

The parent molecule, this compound, is achiral. However, chirality can be introduced by adding a substituent to the propanamide side chain, for example at the α- or β-position to the carbonyl group. This would create a stereocenter, leading to (R) and (S) enantiomers.

The stereoselective synthesis of such chiral analogs is crucial as different enantiomers can have distinct biological activities. nih.gov Asymmetric synthesis strategies could be employed to obtain enantiomerically pure or enriched compounds. nih.gov For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of the propanamide side chain. rsc.org Another approach involves the use of chiral catalysts in the key bond-forming steps. The synthesis of chiral cyclic ethers and other complex molecules often relies on stereoselective methods to control the spatial arrangement of atoms. nih.govmdpi.com

Analytical Characterization Protocols for this compound and Related Compounds

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of modern analytical techniques. The analysis of halogenated organic compounds often requires sensitive and selective methods. chromatographyonline.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents. stackexchange.com The protons on the propanamide side chain would appear as distinct multiplets, typically in the aliphatic region of the spectrum. The amide protons (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen, bromine, and fluorine atoms would have characteristic chemical shifts. stackexchange.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool, showing a signal whose chemical shift provides information about the electronic environment of the fluorine atom. nih.govyoutube.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.2 105 - 130
C-Br - ~123
C-F - ~163 (with C-F coupling)
C-O (aromatic) - ~160
O-CH₂ ~4.2 (triplet) ~65
CH₂-C=O ~2.6 (triplet) ~35
C=O - ~175

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3200-3400 cm⁻¹). quimicaorganica.orgspectroscopyonline.com

A strong absorption band for the C=O (amide I band) stretching vibration would be observed around 1650-1680 cm⁻¹. acs.org

The C-O stretching of the aryl ether would appear in the region of 1200-1250 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic protons would also be present. wpmucdn.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways for ethers include cleavage of the C-O bond. miamioh.edu For amides, α-cleavage next to the carbonyl group is common. libretexts.org The fragmentation of the phenoxy moiety is also expected. core.ac.ukyoutube.com

Chromatographic Purification and Purity Assessment

Following the synthesis of this compound, chromatographic techniques are essential for the isolation and purification of the compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of chromatographic method and the specific conditions are critical for obtaining the final product with a high degree of purity. Subsequent purity assessment is then performed to verify that the desired level of purity has been achieved.

The purification of structurally related bromo- and fluoro-substituted aromatic compounds often employs column chromatography. For compounds with similar polarity and functional groups, such as N-substituted benzamides, purification is commonly achieved using silica (B1680970) gel column chromatography. The selection of the eluent system is crucial for effective separation. A typical mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is optimized to achieve a good separation of the target compound from impurities.

For instance, in the purification of related amide compounds, a gradient elution system is often utilized. This involves gradually increasing the polarity of the mobile phase during the chromatographic run to elute compounds with increasing polarity. The progress of the purification can be monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product.

The purity of the isolated this compound is then assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a primary method for determining the purity of pharmaceutical intermediates and other organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, is commonly employed. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total area of all observed peaks.

In addition to HPLC, other analytical methods are used to confirm the identity and purity of the compound. These include nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), which provides structural information and can reveal the presence of impurities, and mass spectrometry (MS), which confirms the molecular weight of the compound.

Below is a representative table outlining the typical chromatographic conditions and purity assessment methods that would be applicable to this compound, based on established procedures for similar compounds.

Parameter Method/Condition Purpose
Purification Technique Silica Gel Column ChromatographyIsolation of the target compound from the reaction mixture.
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Adsorbent for the separation of components based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientElution of compounds from the column; the ratio is optimized for best separation.
Monitoring Technique Thin-Layer Chromatography (TLC)To track the progress of the separation and identify fractions containing the product.
Purity Assessment High-Performance Liquid Chromatography (HPLC)To quantify the purity of the final product.
HPLC Column C18 reversed-phase columnSeparation of the compound from residual impurities.
HPLC Mobile Phase Acetonitrile/Water or Methanol/Water gradientElution of the compound from the HPLC column.
Detection UV detector (e.g., at 254 nm)To detect and quantify the compound as it elutes from the column.
Structural Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure and molecular weight of the purified compound.

Structure Activity Relationship Sar and Structural Biology of 3 3 Bromo 5 Fluorophenoxy Propanamide Derivatives

Influence of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition and Bioactivity

The presence and positioning of halogen atoms on a phenyl ring can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. In the case of 3-(3-bromo-5-fluorophenoxy)propanamide, the bromine and fluorine atoms at the meta-positions are expected to have a profound impact on its bioactivity.

Halogens can influence molecular recognition through several mechanisms, including steric, electronic, and hydrophobic effects. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity. Bromine, with its larger size and polarizability, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute significantly to ligand-target binding.

The specific substitution pattern in this compound, with both a bromine and a fluorine atom, creates a unique electronic and steric profile. Research on other scaffolds has demonstrated that this type of di-substitution can lead to enhanced selectivity and potency. For instance, the combination of different halogens can fine-tune the lipophilicity of the molecule, affecting its ability to cross cell membranes and access its target.

A hypothetical SAR study on derivatives of this compound might involve synthesizing analogues with different halogen substitutions (e.g., chlorine, iodine) or varying their positions on the phenyl ring. The resulting changes in biological activity would provide valuable data on the optimal halogen substitution pattern for a given biological target.

Table 1: Hypothetical Bioactivity of Halogenated Phenoxypropanamide Derivatives

Compound R1 R2 Biological Activity (IC50, µM)
1 Br F Data not available
2 Cl F Data not available
3 I F Data not available
4 Br Cl Data not available
5 H F Data not available
6 Br H Data not available

Note: This table is for illustrative purposes only, as specific experimental data for these compounds were not found in the public domain.

Contribution of the Phenoxy Spacer to Ligand-Target Interactions

The phenoxy group in this compound acts as a rigid spacer that orients the propanamide moiety relative to the substituted phenyl ring. This linker is crucial for establishing the correct geometry for binding to a target protein. The ether linkage provides some conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket.

The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, forming a key interaction with donor groups on the receptor. Furthermore, the aromatic nature of the phenyl ring can lead to π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target's active site.

Variations in the length and composition of the spacer can have a significant impact on activity. For example, replacing the oxygen with a sulfur atom (thiophenoxy) or a methylene (B1212753) group would alter the bond angles, flexibility, and electronic properties of the linker, likely affecting the compound's binding affinity and selectivity.

Modulatory Effects of the Propanamide Moiety on Biological Systems

The propanamide moiety is a common functional group in many biologically active compounds and is known to participate in key hydrogen bonding interactions. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a versatile feature for molecular recognition.

In the context of this compound, the propanamide tail is likely to be a primary point of interaction with the biological target. Modifications to this part of the molecule can be used to probe the requirements of the binding site. For instance, N-alkylation or N-arylation of the amide nitrogen could explore steric tolerance and potential hydrophobic pockets in the receptor.

The length of the alkyl chain in the propanamide group is also a critical determinant of activity. Shortening or lengthening the chain from three carbons would alter the positioning of the terminal amide and could disrupt optimal binding interactions. SAR studies often involve synthesizing a series of analogues with varying chain lengths to identify the optimal spacer for a particular target.

Table 2: Potential Modifications of the Propanamide Moiety and Their Expected Impact

Modification Rationale Expected Impact on Bioactivity
N-methylation Explore steric tolerance at the nitrogen atom. Activity may increase or decrease depending on the size of the binding pocket.
Chain extension/shortening Optimize the distance between the phenoxy ring and the terminal amide. A specific chain length is likely optimal for binding.
Replacement of amide with other functional groups Investigate the importance of the amide's hydrogen bonding capabilities. Significant changes in activity are expected, highlighting the role of the amide group.

Note: This table represents general strategies in medicinal chemistry, as specific data for the title compound is not available.

Pharmacophore Elucidation for Propanamide-Based Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For propanamide-based scaffolds, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The elucidation of a pharmacophore for derivatives of this compound would involve identifying the key interaction points. A hypothetical pharmacophore model for this scaffold might include:

A hydrophobic/aromatic feature corresponding to the bromo-fluorophenyl ring.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrogen bond donor and acceptor pair from the propanamide group.

Specific locations for the halogen atoms that contribute to binding through halogen bonding or other electronic interactions.

This model could then be used as a 3D query to search virtual compound libraries for new molecules with different chemical scaffolds that match the pharmacophoric features, potentially leading to the discovery of novel active compounds.

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of this compound derivatives, a 2D-QSAR model could be developed by correlating biological activity with various molecular descriptors, such as logP (lipophilicity), molecular weight, and electronic parameters.

Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more detailed understanding of the SAR by considering the 3D properties of the molecules. researchgate.net In a 3D-QSAR study, the compounds are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with biological activity to generate contour maps that visualize the regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. researchgate.net

For the this compound scaffold, a 3D-QSAR model could reveal:

The optimal size and shape of substituents on the phenyl ring.

The importance of electrostatic potential around the halogen atoms and the propanamide group.

The spatial arrangement of functional groups that leads to the highest affinity for the target.

These computational models are powerful tools in modern drug discovery, enabling the prioritization of compounds for synthesis and testing, thereby accelerating the lead optimization process. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Phenylalanine
Tyrosine

Mechanistic Elucidation of in Vitro Biological Activities for 3 3 Bromo 5 Fluorophenoxy Propanamide Analogues

In Vitro Biological Assay Design and Validation for Compound Evaluation

The initial stages of drug discovery for novel therapeutic agents, such as 3-(3-Bromo-5-fluorophenoxy)propanamide and its analogues, rely heavily on the design and validation of robust in vitro biological assays. charnwooddiscovery.compeplobio.com These assays are fundamental for evaluating the biological activity of a compound, providing essential data on its efficacy and potential mechanisms of action before proceeding to more complex studies. charnwooddiscovery.com Assay development is a systematic process that involves creating dependable test systems to assess the effects of drug candidates on specific biological targets. peplobio.com The primary goal is to establish assays that are efficient, biologically relevant, cost-effective, and suitable for high-throughput screening (HTS), which enables the rapid testing of thousands of compounds. peplobio.com

Validation is a critical subsequent step to ensure that the developed assays consistently produce accurate, reliable, and reproducible results. peplobio.comdispendix.com The validation process confirms that an assay is well-characterized, and its performance limitations are understood. Key parameters evaluated during validation include specificity, linearity, range, accuracy, precision, detection limits, and robustness. dispendix.com This rigorous validation is crucial for meeting regulatory standards and building confidence in the therapeutic potential of lead compounds. peplobio.comsciltp.com

A variety of in vitro assays are employed to characterize the biological profile of new compounds. Cell-based assays are particularly valuable as they provide insights into cellular responses to drug candidates, including effects on signal transduction, cell proliferation, and cytotoxicity. peplobio.comsygnaturediscovery.com Common techniques for assessing cell viability and proliferation include metabolic assays like the MTT and Resazurin reduction assays, ATP luciferase-coupled reactions, and direct cell counting methods. sygnaturediscovery.comcreative-bioarray.com These assays measure parameters such as metabolic activity, mitochondrial integrity, and cell membrane permeability to quantify the number of living cells in a population after exposure to a test compound. sygnaturediscovery.commiltenyibiotec.com By integrating multiple analytical techniques, researchers can minimize the risk of false-positive or false-negative results and gain a comprehensive understanding of a compound's cellular effects. dispendix.comsciltp.com

Investigation of Molecular Targets and Pathways

Cholinesterases

Analogues of this compound, particularly those containing carboxamide and propanamide structures, have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease, where their inhibition can increase acetylcholine (B1216132) levels in the brain. mdpi.com

Studies on various propanamide and benzamide (B126) derivatives have demonstrated a range of inhibitory activities. nih.govnih.gov For instance, a series of novel carboxamide and propanamide derivatives bearing a phenylpyridazine core showed selective and potent AChE inhibition, with IC50 values ranging from 0.11 to 2.69 µM. nih.gov Molecular docking studies suggested that the most active compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Similarly, other benzamide derivatives have shown significant inhibitory potential against both AChE and BChE, with IC50 values in the nanomolar range. nih.gov The inhibitory potency is often influenced by the specific chemical substitutions on the core structure.

Interactive Table: Cholinesterase Inhibition by Propanamide and Carboxamide Analogues

Compound Type Target Enzyme IC50 (µM) Source
Pyridazine-3-carboxamide (5h) AChE 0.11 nih.gov
Pyridazine-3-carboxamide (5d) AChE 0.16 nih.gov
Pyridazine-3-carboxamide (5d) BChE 9.80 nih.gov
Biphenyl-4-carboxamide (6d) AChE 0.59 nih.gov
Biphenyl-4-carboxamide (6d) BChE 1.48 nih.gov
N,N-disubstituted (thio)carbamate BChE 1.60 mdpi.com

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Hexokinase II (HK2)

Hexokinase II (HK2) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. nih.gov This makes HK2 an attractive target for the development of anticancer therapies. nih.govnih.gov Small-molecule inhibitors targeting HK2 can disrupt cancer cell metabolism, leading to cell death. mdpi.comresearchgate.net

While direct studies on this compound are not available, research on structurally related compounds such as benzimidazoles provides insight into potential HK2 inhibition. researchgate.net Compounds like Fenbendazole, Albendazole, and Mebendazole have been shown to inhibit HK2 activity with varying potencies. researchgate.net In vitro enzyme assays revealed that Fenbendazole is a particularly potent inhibitor of HK2. researchgate.net Computational docking and molecular dynamics simulations suggest these molecules bind within the enzyme's active site, interfering with its function. researchgate.net The development of selective HK2 inhibitors remains a challenge, but targeting unique domains of the enzyme could provide a path to more effective cancer therapies. nih.gov

Interactive Table: Hexokinase II Inhibition by Small-Molecule Analogues

Compound Target Enzyme IC50 (µM) Source
Fenbendazole Hexokinase II 0.29 researchgate.net
Albendazole Hexokinase II 2.5 researchgate.net

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. nih.govresearchgate.net Consequently, the AR is a primary target for small-molecule inhibitors in cancer therapy. nih.gov Downregulating AR expression or inhibiting its function has emerged as a promising strategy for developing new anti-androgen treatments. acs.org

Analogues of this compound fall into the category of small molecules that could be designed to modulate AR activity. Research in this area has led to the development of novel anti-androgens with improved affinity for the AR that work through various mechanisms. nih.gov Unlike traditional antagonists that compete with androgens for binding to the ligand-binding domain (LBD), newer agents can act as allosteric inhibitors or target other domains of the receptor. nih.gov Some small molecules have been shown to potently repress AR-driven transcription, even in cancer models that have become resistant to existing therapies like enzalutamide (B1683756) through AR amplification. urotoday.comresearchgate.net These compounds can induce AR nuclear translocation and chromatin binding but ultimately cause a collapse of the enhancer clusters surrounding AR target genes, effectively shutting down their expression. urotoday.comresearchgate.net

Understanding the binding affinity between a small molecule and its biological target is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Ligand binding affinity studies, often complemented by computational methods like molecular docking, predict how strongly a compound (ligand) will interact with the active site of a protein receptor. nih.gov

For enzyme inhibitors and receptor modulators, binding affinity is a key determinant of potency. In the context of androgen receptor modulation, novel antagonists are developed to bind tightly to the AR's ligand-binding domain. researchgate.net Molecular docking studies can predict the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the receptor. For example, docking analyses of novel 3-methoxy flavone (B191248) derivatives against the ER-α receptor showed binding energies comparable to control ligands, indicating a strong potential for interaction. nih.gov Similarly, for enzyme inhibitors, docking studies help to visualize how a compound fits into the active site. Studies on benzimidazoles targeting Hexokinase II used Autodock Vina to predict binding affinities, which correlated with their experimentally determined inhibitory activities. researchgate.net These computational approaches are invaluable for the rational design and optimization of new therapeutic agents. nih.gov

Interactive Table: Predicted Binding Affinities from Molecular Docking Studies

Compound Target Protein Predicted Binding Energy (kcal/mol) Source
Fenbendazole Hexokinase II -7.9 researchgate.net
Albendazole Hexokinase II -6.1 researchgate.net
Mebendazole Hexokinase II -7.2 researchgate.net
CY3 Compound DHFR -7.07 nih.gov
CY3 Compound DHSS -7.05 nih.gov

Note: Binding energy is a measure of the affinity between the ligand and the protein; more negative values typically indicate stronger binding.

Cellular Response Analysis in Cultured Cell Lines (In Vitro)

A primary goal of developing novel therapeutic compounds is to assess their impact on cell proliferation and viability, particularly in the context of cancer research. sygnaturediscovery.comcreative-bioarray.com In vitro assays using cultured cell lines are indispensable tools for determining the cytotoxic or cytostatic effects of compounds like the analogues of this compound. miltenyibiotec.commoleculardevices.com These assays measure the ability of a compound to inhibit cell growth or induce cell death, often quantified by an IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. creative-bioarray.com

The inhibition of molecular targets like Hexokinase II is expected to translate into reduced cell viability. For example, novel derivatives of BNBZ, which inhibit HK2, were shown to reduce the colony-forming ability of HUH7 and HepG2 liver cancer cells and induce morphological changes indicative of cell stress or death. mdpi.com Similarly, modulating the androgen receptor can have profound effects on the proliferation of prostate cancer cells. researchgate.net The effectiveness of a drug is measured by its ability to kill or inhibit the growth of target cells while ideally being less harmful to healthy, non-target cells. moleculardevices.com Assays such as the MTT assay and SRB assay are commonly used to evaluate these effects across various cancer cell lines. nih.gov

Interactive Table: Cytotoxic Activity of Analogous Compounds in Cancer Cell Lines

Compound Cell Line Assay IC50 (µg/ml) Source
Flavone Derivative (Ciii) MCF-7 (Breast Cancer) MTT 13.08 nih.gov
Flavone Derivative (Civ) MCF-7 (Breast Cancer) MTT 20.3 nih.gov
Flavone Derivative (Cii) MDA-MB-231 (Breast Cancer) SRB 5.54 nih.gov
Flavone Derivative (Cv) MDA-MB-231 (Breast Cancer) SRB 5.44 nih.gov
Flavone Derivative (Cvi) MDA-MB-231 (Breast Cancer) SRB 8.06 nih.gov

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of cell viability.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

While direct studies on this compound are limited, research on analogous structures, particularly those containing halogenated phenyl rings and propanamide moieties, suggests a potential for inducing programmed cell death, or apoptosis. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a primary mechanism of action for many chemotherapeutic agents.

The pro-apoptotic potential of related compounds is often linked to their ability to trigger cellular stress pathways. For instance, novel quinoxaline-3-propanamide derivatives have been shown to induce apoptosis by increasing the levels of key apoptotic markers such as caspase-3, p53, and the pro-apoptotic protein BAX, while decreasing the anti-apoptotic protein BCL2. nih.gov This modulation of the BAX/BCL2 ratio is a critical checkpoint in the mitochondrial pathway of apoptosis. nih.gov

Furthermore, studies on other halogenated aromatic compounds have demonstrated their capacity to induce apoptosis in various cancer cell lines. The presence of halogens, such as bromine and fluorine, on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with cellular targets and initiate the apoptotic cascade. mdpi.com The specific mechanisms can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The chemical structure of this compound suggests the potential for interactions with crucial biomolecules like DNA and proteins, which could underpin its biological effects. The planar aromatic ring system can facilitate intercalation into the DNA double helix, while the amide group and halogen substituents can form hydrogen bonds and other non-covalent interactions with both DNA and proteins.

Research on bis(amidinophenoxy)alkanes, which share the phenoxy moiety, has shown that these molecules can bind selectively to the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding can interfere with DNA replication and transcription, ultimately leading to cellular dysfunction and death. While the propanamide side chain of this compound differs significantly from the amidino groups in those studies, the principle of phenoxy-mediated DNA interaction provides a plausible avenue for investigation.

Interactions with proteins are also a critical aspect of the mechanism of action for many small molecules. The propanamide backbone is a common feature in various biologically active compounds and can participate in hydrogen bonding with amino acid residues in protein active sites or allosteric binding pockets. nih.gov Halogen atoms, like the bromine and fluorine in the target compound, can form halogen bonds, which are increasingly recognized as important interactions in drug-protein binding. mdpi.com These interactions can lead to the inhibition or modulation of protein function, thereby affecting downstream signaling pathways.

Biochemical Characterization of Compound-Target Interactions

The potential for this compound and its analogues to act as modulators of specific protein targets is an area of active investigation. One such target of significant therapeutic interest is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Assessment of Modulator Potential (e.g., Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators)

Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing the genetic disease cystic fibrosis. Small molecules that can correct the folding and trafficking of mutant CFTR (correctors) or enhance its channel gating function (potentiators) are a major focus of drug discovery efforts. trafficktherapeutics.comnih.gov

The general structure of this compound, featuring an aromatic core and a flexible side chain, is reminiscent of scaffolds found in known CFTR modulators. nih.gov The discovery of novel CFTR potentiators often involves high-throughput screening of diverse chemical libraries, followed by biochemical and electrophysiological characterization. frontiersin.orgnih.gov

Biochemical assays to assess the potential of a compound to act as a CFTR modulator include:

YFP-Halide Assays: A cell-based fluorescence assay to measure CFTR-mediated halide ion transport. An increase in the rate of fluorescence quenching in the presence of the compound indicates potentiation of CFTR function. nih.gov

Transepithelial Clamp Circuit (TECC): This technique measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR activity. frontiersin.orgnih.gov

Patch-Clamp Electrophysiology: This gold-standard method directly measures the opening and closing of single CFTR channels, allowing for detailed characterization of how a compound affects channel gating properties. mdpi.com

While there is currently no direct evidence to classify this compound as a CFTR modulator, its structural features warrant its investigation in such assays. The data generated from these biochemical characterizations would be crucial in determining its potential as a corrector, a potentiator, or a dual-acting modulator of CFTR.

Interactive Data Table: Hypothetical CFTR Modulator Activity of Analogues

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from biochemical assays to characterize the CFTR modulator potential of this compound and its analogues.

Compound IDStructureAssay TypeResult (EC50/Potency)Modulator Class
BFPA-001 This compoundYFP-Halide Assay5.2 µMPotentiator
BPA-002 3-(3-Bromophenoxy)propanamideYFP-Halide Assay12.8 µMPotentiator
FPA-003 3-(5-Fluorophenoxy)propanamideTECC> 50 µMInactive
BCPA-004 3-(3-Bromo-5-chlorophenoxy)propanamidePatch-ClampIncreased Open ProbabilityPotentiator

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Computational Chemistry and Molecular Modeling of 3 3 Bromo 5 Fluorophenoxy Propanamide Systems

Conformational Landscape and Stereoelectronic Properties Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 3-(3-Bromo-5-fluorophenoxy)propanamide is crucial for understanding the spatial arrangement of its functional groups and identifying low-energy, biologically relevant conformations.

The stereoelectronic properties are significantly influenced by the halogen substituents on the phenyl ring. The bromine and fluorine atoms, being highly electronegative, create localized dipoles and affect the electron distribution across the aromatic system. The 1,3-substitution pattern of the bromo and fluoro groups can lead to dipole-dipole interactions that influence the preferred conformation of the ring and its interaction with the local environment. Research on 1,3-difluorinated alkanes shows that the conformational profile is strongly dependent on the polarity of the medium, with parallel C-F bond dipoles being significantly destabilizing in the gas phase but less so in polar solvents. semanticscholar.org A similar principle would apply to the C-Br and C-F bonds in this molecule, suggesting that its conformational landscape could shift in different biological environments (e.g., a nonpolar lipid membrane vs. a polar aqueous solvent).

Table 1: Key Torsional Angles and Conformational Features in Propanamide Analogs

Feature Description Typical Value/Observation Reference
Amide-Phenyl Torsion The twist between the amide plane and the plane of the phenyl ring (C—N—C—C). ~29.5° nih.gov
Amide Bond Conformation The relative orientation of the N-H and C=O bonds. Predominantly anti. nih.gov

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. nih.gov This method is instrumental in hypothesis-driven drug design, allowing researchers to identify potential targets and understand the key interactions that stabilize the ligand-receptor complex.

For this compound, a docking study would begin with the identification of potential biological targets based on structural similarity to known active compounds. The 3D structure of the compound would be generated and optimized to find its lowest energy conformation. This ligand is then placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity, often expressed as binding energy in kcal/mol.

In studies of similar bromo-fluorophenyl derivatives, targets such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) have been explored. nih.gov Docking analyses of these systems have revealed binding energies in the range of -7.0 kcal/mol, indicating favorable binding affinity. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and halogen bonds.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the ligand-receptor complex and helping to validate the docking results.

Table 2: Representative Data from Molecular Docking of a Bromo-Fluorophenyl Analog

Target Protein Docking Tool Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example) Reference
Dihydrofolate Reductase (DHFR) AutoDock Vina -7.07 ILE-7, ALA-8, SER-59 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's behavior and interaction with other molecules.

For this compound, DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen and halogen bonding. The electronegative oxygen, fluorine, and bromine atoms would be expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies can be broadly categorized as ligand-based or structure-based, both of which are applicable to the development of analogs of this compound.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govsemanticscholar.org This approach relies on the knowledge of other molecules (ligands) that bind to the target. researchgate.net By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. A pharmacophore represents the essential steric and electronic features required for biological activity. researchgate.net The structure of this compound could serve as a template to identify key pharmacophoric features, such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a halogen bond donor (the bromine), and an aromatic/hydrophobic region (the phenyl ring).

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is available from methods like X-ray crystallography or cryo-electron microscopy. nih.gov This approach involves docking the ligand into the active site of the target to understand its binding mode. arxiv.org Using the predicted binding pose of this compound, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, if the fluoro group is positioned near a small hydrophobic pocket, replacing it with a larger hydrophobic group might enhance potency. Conversely, if the bromo group is in a sterically constrained area, replacing it with a smaller chlorine atom might be beneficial.

Virtual Screening and Library Design for Novel Analogues

Building upon the structural and electronic insights gained from modeling, virtual screening and library design can be used to identify novel, related compounds with potentially improved properties.

Virtual Screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are likely to bind to a specific biological target. If a validated pharmacophore model is developed from this compound (using LBDD) or a successful docking pose is identified (using SBDD), these can be used as filters to rapidly screen millions of commercially available or virtual compounds.

Library Design focuses on creating a focused collection of novel compounds for synthesis and testing. nih.gov The core scaffold of this compound can be used as a template. A combinatorial library can be designed by systematically varying the substituents at different positions. For example, different halogen or alkyl groups could be placed on the phenyl ring, or the propanamide side chain could be modified. This target-focused library approach efficiently explores the chemical space around the initial hit compound to optimize for activity, selectivity, and other drug-like properties. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide
3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one
Dihydrofolate reductase (DHFR)
Dehydrosqualene synthase (DHSS)

Advanced Research Perspectives and Uncharted Territories for 3 3 Bromo 5 Fluorophenoxy Propanamide

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of 3-(3-Bromo-5-fluorophenoxy)propanamide and its analogs is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. While traditional synthetic routes exist, the future of its production lies in the development of more efficient and environmentally benign methodologies.

Current synthetic strategies for similar compounds often involve multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the synthesis of related bromo- and fluoro-substituted aromatic compounds can involve classical electrophilic aromatic substitution reactions. These reactions, while effective, often require stringent conditions and can lead to isomeric mixtures, necessitating complex purification procedures.

Future research in this area should focus on the principles of green chemistry. This includes the exploration of catalytic methods, such as C-H activation and cross-coupling reactions, to streamline the synthesis and reduce the number of steps. The use of more sustainable solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or flow chemistry, are also promising avenues. The development of a concise and high-yielding synthesis will not only be economically advantageous but also minimize the environmental footprint.

Table 1: Comparison of Synthetic Approaches for Halogenated Aromatic Compounds

Parameter Traditional Synthesis Green Chemistry Approach
Number of Steps Often multi-stepFewer steps, potentially one-pot
Reagents Stoichiometric, often hazardousCatalytic, less toxic
Solvents Volatile organic compoundsWater, bio-solvents, or solvent-free
Energy Consumption High (prolonged heating/cooling)Lower (microwave, flow chemistry)
Waste Generation SignificantMinimized
Atom Economy LowerHigher

Exploration of Diverse Biological Targets and Mechanistic Modalities

The unique electronic properties imparted by the bromine and fluorine atoms on the phenoxy ring of this compound suggest a high potential for interaction with various biological targets. While the full spectrum of its biological activity remains to be elucidated, preliminary investigations into structurally related compounds provide valuable insights.

For example, various bromo- and fluoro-substituted aromatic compounds have shown promise as inhibitors of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is often upregulated in cancer cells. nih.gov The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a specific protein target.

Future research should employ high-throughput screening techniques to test this compound against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). Understanding the mechanism of action at a molecular level will be crucial. This can be achieved through techniques like X-ray crystallography to determine the binding mode of the compound to its target protein, and various biochemical and cellular assays to probe its functional effects. The exploration of its potential as an allosteric modulator, which can offer greater selectivity and fewer side effects, is another exciting avenue.

Table 2: Potential Biological Targets and Mechanistic Modalities

Target Class Potential Mechanism of Action Therapeutic Area
Kinases ATP-competitive or allosteric inhibitionOncology, Inflammation
Proteases Active site inhibitionInfectious Diseases, Oncology
GPCRs Agonism, antagonism, or allosteric modulationNeuroscience, Metabolic Disorders
Ion Channels Blockade or modulation of channel gatingCardiovascular Diseases, Pain
Nuclear Receptors Agonism or antagonismEndocrinology, Metabolic Disorders

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govbohrium.com These powerful computational tools can be leveraged to accelerate the design and optimization of analogs of this compound.

Furthermore, generative AI models can be employed for de novo drug design, proposing novel molecular structures with desired properties. nih.gov By inputting the core scaffold of this compound and specifying desired parameters such as enhanced potency, improved selectivity, or better pharmacokinetic profiles, these algorithms can generate a library of promising new compounds for synthesis and testing.

Potential for Applications Beyond Traditional Medicinal Chemistry (e.g., Chemical Probes, Materials Science)

The unique physicochemical properties of this compound suggest that its utility may extend beyond the realm of medicinal chemistry. The presence of halogen atoms opens up possibilities for its use as a chemical probe and in the development of novel materials.

As a chemical probe, derivatives of this compound could be functionalized with reporter groups (e.g., fluorescent dyes or biotin (B1667282) tags) to visualize and study biological processes in living cells. The specific interactions of the core scaffold with a biological target could be harnessed to develop highly selective probes for target validation and engagement studies.

In the field of materials science, the aromatic and halogenated nature of the molecule could be exploited in the design of new polymers and organic electronic materials. mdpi.com The bromo and fluoro substituents can influence properties such as thermal stability, flame retardancy, and electronic conductivity. Incorporation of this moiety into polymer backbones could lead to materials with tailored properties for applications in electronics, aerospace, and other high-performance sectors.

Interdisciplinary Approaches for Comprehensive Understanding and Application

To fully unlock the potential of this compound, a highly interdisciplinary approach is essential. Collaboration between synthetic chemists, medicinal chemists, computational scientists, biologists, and materials scientists will be paramount.

This collaborative effort will enable a synergistic workflow where synthetic chemists develop efficient routes to new analogs, medicinal chemists and biologists evaluate their biological activity, and computational scientists use AI and ML to guide the design process. bohrium.com Simultaneously, materials scientists can explore the non-biological applications of these novel compounds. This integrated approach will foster a comprehensive understanding of the structure-property relationships of this versatile chemical scaffold and pave the way for its diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.